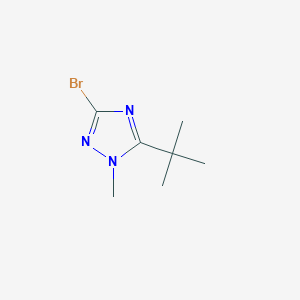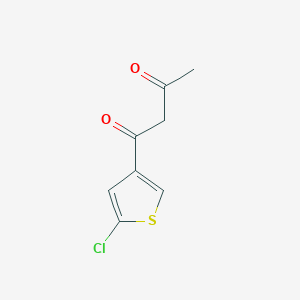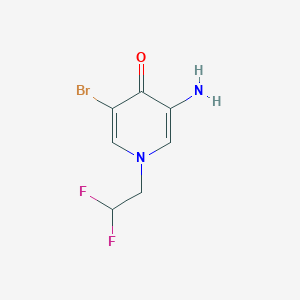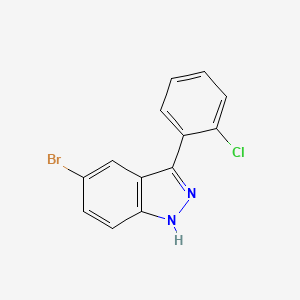
2-Ethyl-4,4-dimethyl-3-oxopentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4,4-dimethyl-3-oxopentanal is an organic compound with the molecular formula C9H16O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and an alkyl group. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to the carbon chain, making it a branched aldehyde.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanal can be achieved through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a basic catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by oxidation to introduce the aldehyde functional group. This process can be optimized for large-scale production by using continuous flow reactors and high-throughput screening of catalysts.
化学反应分析
Types of Reactions
2-Ethyl-4,4-dimethyl-3-oxopentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atom of the aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-Ethyl-4,4-dimethyl-3-oxopentanoic acid.
Reduction: 2-Ethyl-4,4-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-4,4-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2-Ethyl-4,4-dimethyl-3-oxopentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and condensation reactions.
相似化合物的比较
2-Ethyl-4,4-dimethyl-3-oxopentanal can be compared with other similar aldehydes, such as:
4,4-Dimethyl-3-oxopentanal: Lacks the ethyl group, making it less branched.
2-Ethyl-3-methylpentanal: Has a different arrangement of the alkyl groups, leading to different reactivity and properties.
4-Methylpentanal: A simpler structure with fewer substituents, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific branching and the presence of both ethyl and methyl groups, which influence its reactivity and applications.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-ethyl-4,4-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-10)8(11)9(2,3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
DMMNGWUHEPPCPU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C=O)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


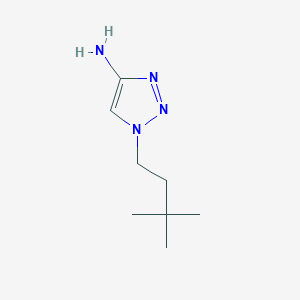
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)

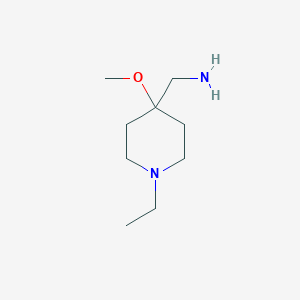
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)


![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
